rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis
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Overview
Description
The compound rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis, is a racemic mixture containing two enantiomers. These enantiomers are specific configurations of the compound, with their mirror image structures being non-superimposable. The structure consists of a piperidine ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group. This compound is significant in organic synthesis and pharmaceutical research due to its versatile functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis, can be achieved through several methods:
Protection and Functionalization: : Start with piperidine. Protect the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate and a suitable base (such as triethylamine) in an organic solvent like dichloromethane.
Carboxylation: : Introduce a carboxylic acid group through a carboxylation reaction, potentially involving reagents like carbon dioxide and strong bases such as lithium diisopropylamide (LDA).
Purification: : Purify the racemic mixture by crystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the compound might be synthesized in large reactors under controlled conditions, scaling up the laboratory procedures. Continuous flow chemistry could be employed to enhance the efficiency and yield, ensuring the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or chromium trioxide, which might alter the carboxylic acid group.
Reduction: : Subject to reduction using agents such as lithium aluminium hydride (LAH) to reduce the carboxylic acid to an alcohol.
Substitution: : The Boc-protected amino group can participate in nucleophilic substitution reactions, especially after deprotection under acidic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in alkaline conditions.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Acidic deprotection using trifluoroacetic acid, followed by nucleophilic substitution with alkyl halides.
Major Products Formed
Oxidation: : Corresponding carboxyl derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted amines after deprotection and alkylation.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functionality allows for multiple derivatizations, making it valuable in the construction of various chemical libraries for screening purposes.
Biology
In biological research, this compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its stereochemistry is particularly important in studying the effects of chirality on biological activity.
Medicine
Pharmaceutical applications include its use in drug development, where it can be modified to explore structure-activity relationships. The compound's piperidine ring is a common motif in many therapeutic agents.
Industry
Industrially, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis, is utilized in the manufacture of fine chemicals and as a precursor for more specialized compounds.
Mechanism of Action
The compound's mechanism of action depends on its specific derivatives and target applications. Typically, the piperidine ring interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and ionic bonds. The Boc-protected amino group can be deprotected to reveal a primary amine, which can then engage in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis
Uniqueness
The racemic mixture allows for the exploration of stereochemical effects in reactions and biological systems.
The Boc protection provides a versatile handle for further functionalization without interfering with the primary amine's reactivity.
Compared to its enantiomeric or diastereomeric counterparts, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis, offers unique opportunities for studying stereoisomerism and its effects on chemical reactivity and biological activity.
Properties
CAS No. |
2503155-37-9 |
---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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